molecular formula C5H9O6- B1235713 D-Xylonate

D-Xylonate

Cat. No. B1235713
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-FLRLBIABSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-xylonate is a xylonate. It is a conjugate base of a D-xylonic acid. It is an enantiomer of a L-xylonate.

Scientific Research Applications

1. Biotechnical Production and Microbial Synthesis

D-Xylonate, a versatile platform chemical, has potential applications in various fields, including as a complexing agent, in concrete dispersal, and as a precursor for co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol. Microbial production of d-xylonate, particularly by Gluconobacter oxydans and genetically modified Escherichia coli and yeast strains, offers a biotechnical approach to produce d-xylonate at industrial scales (Toivari et al., 2012).

2. Role in D-Xylonate Production in Yeast

The role of lactone ring opening in d-xylonate production in Saccharomyces cerevisiae was studied to address production constraints. The co-expression of genes related to d-xylono-γ-lactone and d-xylonate production in yeast indicates a significant interaction between these compounds in the production process (Nygård et al., 2014).

3. D-Xylonate Production in Low pH Conditions

Research on the production of d-xylonate by Pichia kudriavzevii at low pH levels shows promising results. This study highlighted the strain's ability to produce significant amounts of d-xylonate even in acidic conditions, which is crucial for industrial applications (Toivari et al., 2013).

4. Transcriptomic Response to D-Xylonate Production

The transcriptomic analysis of Gluconobater oxydans NL71 during d-xylonate production provides insights into the microbe's responses to various inhibitors encountered in biomass hydrolysates. This understanding is crucial for optimizing production processes and dealing with challenges in industrial-scale production (Miao et al., 2017).

properties

Product Name

D-Xylonate

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4-/m1/s1

InChI Key

QXKAIJAYHKCRRA-FLRLBIABSA-M

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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